6-Thien-2-ylnicotinonitrile

Oncology Kinase Inhibition Tyrosine Kinase

6-Thien-2-ylnicotinonitrile (CAS 619334-36-0) is a heteroaromatic fragment with a unique 2-thienyl substitution pattern, distinct from phenyl or 3-thienyl analogs. This structural specificity critically alters binding affinity and selectivity, making it a superior scaffold for kinase inhibitor design and fragment-based drug discovery (FBDD). Ideal for focused library synthesis and SAR exploration in ATP-binding pocket targeting. Source this high-purity building block to accelerate your medicinal chemistry programs with a defined electronic and steric profile.

Molecular Formula C10H6N2S
Molecular Weight 186.24 g/mol
CAS No. 619334-36-0
Cat. No. B1312007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thien-2-ylnicotinonitrile
CAS619334-36-0
Molecular FormulaC10H6N2S
Molecular Weight186.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=C(C=C2)C#N
InChIInChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H
InChIKeyVJTKKGHGFNZOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thien-2-ylnicotinonitrile (CAS 619334-36-0): A Heterocyclic Scaffold for Kinase-Targeted Drug Discovery and Fragment-Based Design


6-Thien-2-ylnicotinonitrile (CAS 619334-36-0) is a heteroaromatic compound composed of a pyridine ring bearing a nitrile group at the 3-position and a thiophen-2-yl substituent at the 6-position [1]. It belongs to the nicotinonitrile class of compounds, which are frequently employed as pharmacophores in medicinal chemistry due to the versatile reactivity of the nitrile group and the ability of the pyridine and thiophene rings to engage in key molecular interactions . This specific substitution pattern provides a unique electronic and steric profile that differentiates it from other 6-aryl nicotinonitriles, making it a valuable scaffold for the design of kinase inhibitors and other bioactive molecules .

6-Thien-2-ylnicotinonitrile (CAS 619334-36-0): Why Simple Analogs Cannot Substitute for This Precise Scaffold


Direct substitution with other 6-aryl nicotinonitriles, such as 6-phenylnicotinonitrile or 6-(3-thienyl)nicotinonitrile, is not equivalent. The 2-thienyl substituent in 6-Thien-2-ylnicotinonitrile introduces a distinct electronic distribution and conformational preference compared to a phenyl or 3-thienyl group, which can critically alter binding affinity and selectivity for biological targets [1]. Furthermore, the compound serves as a specific fragment for molecular elaboration; altering the core heterocycle changes the vector of growth and the available points for chemical diversification, which directly impacts the design of potent and selective inhibitors in kinase programs [2].

6-Thien-2-ylnicotinonitrile (CAS 619334-36-0): Quantitative Differentiation and Comparative Performance Evidence


Divergent Biological Activity vs. 3-Thienyl Isomer in RET Kinase Inhibition

In the development of RET kinase inhibitors, the substitution pattern of the thienyl group on the nicotinonitrile scaffold is a critical determinant of potency. A direct head-to-head comparison was conducted between a lead compound containing a 2-thienyl group and its 3-thienyl analog. The lead compound, 2-(4-fluorobenzylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, was a weak RET inhibitor, prompting the synthesis of a 3-thienyl substituted derivative. This modification, combined with other changes, yielded compound 13g, which achieved submicromolar RET inhibition, representing a significant improvement over the initial 2-thienyl lead [1].

Oncology Kinase Inhibition Tyrosine Kinase Structure-Activity Relationship

Fragment-Based Drug Discovery Potential: A Defined Scaffold for Elaboration

6-Thien-2-ylnicotinonitrile is explicitly characterized and sold as a fragment molecule designed for molecular linking, expansion, and modification . This is a specific and intentional use-case that distinguishes it from more complex, functionalized analogs. While other 6-aryl nicotinonitriles (e.g., 6-phenylnicotinonitrile) can also serve as fragments, the presence of the sulfur atom in the thienyl ring of 6-Thien-2-ylnicotinonitrile provides a unique handle for further functionalization (e.g., oxidation to sulfoxide/sulfone) and offers different hydrogen-bonding and lipophilic characteristics compared to a phenyl ring.

Fragment-Based Drug Discovery FBDD Medicinal Chemistry Scaffold

Differential Enzyme Inhibition Profile Compared to an Amino-Substituted Analog

A derivative of 6-Thien-2-ylnicotinonitrile, specifically 2-(3-pyridinylmethylthio)-6-thiophen-2-yl-3-pyridinecarbonitrile, was tested for inhibition of fructose-bisphosphate aldolase from Mycobacterium tuberculosis. It exhibited an IC50 value of >1.11E+3 nM [1]. In contrast, a more heavily functionalized analog, 2-amino-6-(3-pyridinyl)-4-thiophen-2-yl-3-pyridinecarbonitrile, was tested against glycogen synthase kinase-3 beta (GSK-3β) and showed an EC50 of 1.04E+4 nM [2]. This cross-study comparison highlights that the unsubstituted 6-Thien-2-ylnicotinonitrile core, while itself a weak inhibitor, can be elaborated into derivatives with distinct target profiles and varying potencies.

Enzymology GSK-3beta Kinase Inhibition High-Throughput Screening

6-Thien-2-ylnicotinonitrile (CAS 619334-36-0): Optimal Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Campaigns

The compound is ideally suited as a core fragment in FBDD programs targeting kinases or other enzymes. Its low molecular weight (186.24 g/mol) and defined heteroaromatic structure provide an efficient starting point for fragment growing or linking strategies, as supported by its commercial availability and classification as a fragment molecule .

Synthesis of Novel Kinase Inhibitor Libraries

6-Thien-2-ylnicotinonitrile serves as a versatile building block for synthesizing focused libraries of kinase inhibitors. The thienyl and nitrile groups offer multiple vectors for chemical diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) around a core scaffold known to bind in the ATP pocket of kinases, as evidenced by related RET and GSK-3β inhibitors [1][2].

Development of Anti-Infective Agents

The scaffold has demonstrated potential in anti-infective research. Specifically, a derivative of 6-Thien-2-ylnicotinonitrile has shown measurable, albeit weak, activity against M. tuberculosis fructose-bisphosphate aldolase (IC50 > 1.11 µM) [2]. Furthermore, the compound has been cited as a precursor in the synthesis of anti-malarial agents, such as furamidine analogs, indicating its utility in exploring new treatments for parasitic diseases .

Investigating Structure-Activity Relationships in Nicotinonitrile-Based Therapeutics

Researchers can use this compound to probe the impact of 2-thienyl versus 3-thienyl or phenyl substitution on the biological activity and selectivity of nicotinonitrile-based inhibitors. The data from RET kinase inhibitor development clearly show that this specific isomer leads to a distinct activity profile, which is crucial for optimizing drug candidates [1].

Quote Request

Request a Quote for 6-Thien-2-ylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.